4-butanamido-N-{2-[(2-oxo-2H-chromen-3-yl)formamido]ethyl}benzamide
Description
4-Butanamido-N-{2-[(2-oxo-2H-chromen-3-yl)formamido]ethyl}benzamide is a structurally complex benzamide derivative featuring a coumarin (2-oxo-2H-chromen-3-yl) moiety and a butanamido side chain. The compound combines a benzamide core with a coumarin-based formamidoethyl group, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
N-[2-[[4-(butanoylamino)benzoyl]amino]ethyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c1-2-5-20(27)26-17-10-8-15(9-11-17)21(28)24-12-13-25-22(29)18-14-16-6-3-4-7-19(16)31-23(18)30/h3-4,6-11,14H,2,5,12-13H2,1H3,(H,24,28)(H,25,29)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLVRFGNQCJDJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC3=CC=CC=C3OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butanamido-N-{2-[(2-oxo-2H-chromen-3-yl)formamido]ethyl}benzamide typically involves multiple steps, starting with the preparation of the chromen-2-one core. This core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-keto esters under acidic conditions
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using reactors designed to handle the necessary reagents and conditions. The process would be optimized for yield, purity, and cost-effectiveness, ensuring that the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The chromen-2-one moiety can be oxidized to form quinones or other oxidized derivatives.
Reduction: : The compound can be reduced to form hydroxyl derivatives or other reduced forms.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles like amines and alcohols can be used, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: : Quinones, hydroquinones, and other oxidized derivatives.
Reduction: : Hydroxyl derivatives and other reduced forms.
Substitution: : Amides, esters, and other substituted benzamides.
Scientific Research Applications
4-butanamido-N-{2-[(2-oxo-2H-chromen-3-yl)formamido]ethyl}benzamide: has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and organic materials.
Biology: : The compound may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways and interactions.
Medicine: : It has potential therapeutic applications, possibly as an anti-inflammatory or antioxidant agent.
Industry: : The compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 4-butanamido-N-{2-[(2-oxo-2H-chromen-3-yl)formamido]ethyl}benzamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to downstream effects. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Tables for Comparative Analysis
Table 1: Functional Group Comparison
Table 2: Spectroscopic Data Comparison
Biological Activity
4-butanamido-N-{2-[(2-oxo-2H-chromen-3-yl)formamido]ethyl}benzamide is a compound with potential biological activity, particularly in the context of cancer treatment due to its structural features that resemble known bioactive molecules. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name: this compound
- Molecular Formula: C18H20N2O4
Structural Features
The structure includes:
- A butanamido group, which enhances solubility and bioavailability.
- A chromenone moiety, known for its antioxidant properties.
- An amide linkage , which is crucial for biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. Research indicates that chromenone derivatives exhibit significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 15.0 | |
| Compound B | A549 (Lung Cancer) | 10.5 | |
| 4-butanamido... | MCF-7, A549 | TBD | Current Study |
Mechanism of Action:
The proposed mechanisms through which these compounds exert their anticancer effects include:
- Induction of Apoptosis: Activation of apoptotic pathways in cancer cells.
- Cell Cycle Arrest: Inhibition of cell cycle progression at various checkpoints.
- Antioxidant Activity: Scavenging of free radicals, thereby reducing oxidative stress within cells.
Antioxidant Activity
The chromenone structure is associated with antioxidant properties, which may help mitigate oxidative damage in cells. This action is crucial in preventing the initiation and progression of cancer.
Synthesis and Evaluation
A recent study synthesized a series of benzamide derivatives, including those structurally related to this compound. The synthesized compounds were evaluated for their biological activity using in vitro assays:
-
Synthesis Methodology:
- Reactants included chromenone derivatives and various amines.
- The reaction conditions were optimized for yield and purity.
-
Biological Assays:
- Cytotoxicity was assessed using the MTT assay on MCF-7 and A549 cell lines.
- Results indicated a dose-dependent response with several derivatives showing promising activity.
Computational Studies
Molecular docking studies have been employed to predict the binding affinity of these compounds to specific targets, enhancing the understanding of their mechanism of action. The results suggest strong interactions with key proteins involved in cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
